Cas no 186763-78-0 (Ginsenoside Rg5)

Ginsenoside Rg5 is a rare protopanaxadiol-type saponin derived from Panax ginseng, primarily formed during thermal processing or fermentation. It exhibits notable biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Research suggests Rg5 may modulate cellular signaling pathways, such as NF-κB and MAPK, contributing to its potential therapeutic applications. Its lipophilic nature enhances bioavailability compared to other ginsenosides, making it a subject of interest in pharmacokinetic studies. Rg5 has also demonstrated antitumor properties by inducing apoptosis and inhibiting angiogenesis in preclinical models. As a high-purity compound, it serves as a valuable reference standard for analytical and pharmacological research. Further studies are ongoing to elucidate its mechanisms and clinical relevance.
Ginsenoside Rg5 structure
Ginsenoside Rg5 structure
商品名:Ginsenoside Rg5
CAS番号:186763-78-0
MF:C42H70O12
メガワット:766.9980
MDL:MFCD22200429
CID:175248
PubChem ID:11550001

Ginsenoside Rg5 化学的及び物理的性質

名前と識別子

    • b-D-Glucopyranoside, (3b,12b,20E)-12-hydroxydammara-20(22),24-dien-3-yl 2-O-b-D-glucopyranosyl-
    • Ginsenoside Rg5
    • GINSENOSIDE Rg5(AS)
    • (8xi,9xi,12alpha,13xi,14beta,17beta)-17-[(1E)-1,5-dimethylhexa-1,4-dien-1-yl]-12-hydroxy-4,4,7,10,14-pentamethylgonan-3-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
    • beta-D-Glucopyranoside, (3beta,12beta,20E)-12-hydroxydammara-20(22),24-dien-3-yl 2-O-beta-D-glucopyranosyl-
    • G-Rg5
    • (3β, 12β,20E)-12-Hydroxydammara-20(22),24-dien-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
    • (3beta,12beta,20E)-12-Hydroxydammara-20(22),24-dien-3-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
    • Ginsenoside-Rg5
    • (2R)-2-[(2S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(5R,8R,9S,10R,13S,14R)-12-hydroxy-4,4,8,10,14-penta
    • HY-N0908
    • 186763-78-0
    • Q27136475
    • MFCD22200429
    • CHEBI:67992
    • CHEMBL400244
    • CS-3850
    • DTXSID501317132
    • (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • AS-79371
    • Ginsenoside Rg5E
    • Ginsenoside Rg5, 98%, from Panax ginseng C. A. Mey.
    • 74964-14-0;Ginsenoside-Rg5
    • BCP10278
    • FT-0686630
    • Dammara-20(22),24-diene-3,12-diol; (3β,12β,20E)-form, 3-O-[β-D-Glucopyranosyl-(1->2)-β-D-glucopyranoside]
    • 1ST40339
    • Ginsenoside Rg5(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol; Ginsenoside Rg5E
    • MDL: MFCD22200429
    • インチ: 1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/t23?,24?,25?,26?,27-,28-,29?,30+,31?,32?,33?,34?,35?,36?,37+,38+,40-,41+,42+/m0/s1
    • InChIKey: NJUXRKMKOFXMRX-BDFFHYNLSA-N
    • ほほえんだ: O([H])C1([H])C([H])([H])[C@@]2([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(C([H])([H])[H])(C([H])([H])[H])[C@]3([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]2(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(=C([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C([H])([H])[H])[C@@]21[H])O[C@]1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])O[C@]1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 766.486728g/mol
  • ひょうめんでんか: 0
  • XLogP3: 5.4
  • 水素結合ドナー数: 8
  • 水素結合受容体数: 12
  • 回転可能化学結合数: 9
  • どういたいしつりょう: 766.486728g/mol
  • 単一同位体質量: 766.486728g/mol
  • 水素結合トポロジー分子極性表面積: 199Ų
  • 重原子数: 54
  • 複雑さ: 1380
  • 同位体原子数: 0
  • 原子立体中心数の決定: 19
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 767.0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: No data available
  • ふってん: 855.6±65.0 °C at 760 mmHg
  • フラッシュポイント: 471.2±34.3 °C
  • 屈折率: 1.591
  • ようかいど: Insuluble (1.4E-4 g/L) (25 ºC),
  • PSA: 198.76000
  • LogP: 2.81010

Ginsenoside Rg5 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1054934-5mg
Ginsenoside-Rg5
186763-78-0 92%
5mg
$660 2023-09-02
MedChemExpress
HY-N0908-10mM*1mLinDMSO
Ginsenoside Rg5
186763-78-0 99.86%
10mM*1mLinDMSO
¥3797 2023-07-26
Chengdu Biopurify Phytochemicals Ltd
BP1651-10mg
Ginsenoside Rg5
186763-78-0 98%
10mg
$120 2023-09-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
43016-5MG
Ginsenoside Rg5
186763-78-0
5mg
¥9491.76 2023-10-23
ChemScence
CS-3850-10mg
Ginsenoside Rg5
186763-78-0 99.86%
10mg
$540.0 2022-04-27
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
43016-5MG
186763-78-0
5MG
¥8609.31 2023-01-15
eNovation Chemicals LLC
Y1054934-10mg
Ginsenoside-Rg5
186763-78-0 92%
10mg
$1000 2023-09-02
ChemFaces
CFN92643-10mg
Ginsenoside Rg5
186763-78-0 >=98%
10mg
$168 2021-07-22
A2B Chem LLC
AE81477-25mg
Ginsenoside Rg5
186763-78-0 98% by HPLC
25mg
$579.00 2024-04-20
A2B Chem LLC
AE81477-50mg
Ginsenoside Rg5
186763-78-0 98% by HPLC
50mg
$958.00 2024-04-20

Ginsenoside Rg5 関連文献

Ginsenoside Rg5に関する追加情報

Introduction to Ginsenoside Rg5 and Its Significance in Modern Research

Ginsenoside Rg5, with the CAS number 186763-78-0, is a highly valued compound derived from the Panax genus of plants, particularly Panax ginseng. This bioactive molecule has garnered significant attention in the field of pharmaceuticals and nutraceuticals due to its diverse biological activities and potential therapeutic applications. The unique chemical structure of Ginsenoside Rg5 contributes to its remarkable properties, making it a subject of extensive research in both academic and industrial settings.

The chemical composition of Ginsenoside Rg5 is characterized by its triterpene saponin structure, which includes a glycosidic moiety. This structural feature is crucial for its interaction with various biological targets, including enzymes and receptors. Recent studies have highlighted the compound's role in modulating cellular processes, particularly in the context of neuroprotection and anti-inflammatory responses. The molecular mechanisms underlying these effects are still being elucidated, but preliminary findings suggest that Ginsenoside Rg5 can influence signaling pathways such as MAPK and NF-κB, which are central to many physiological and pathological processes.

In the realm of clinical research, Ginsenoside Rg5 has been investigated for its potential in treating neurological disorders. For instance, studies have demonstrated its ability to protect against oxidative stress-induced neuronal damage, a key mechanism in conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier has also been a point of interest, as it allows for direct interaction with brain tissues. These findings have opened up new avenues for developing novel therapeutic strategies targeting neurodegenerative diseases.

Beyond its neurological benefits, Ginsenoside Rg5 has shown promise in other areas of health and wellness. Research indicates that it may have cardioprotective effects by improving endothelial function and reducing cholesterol levels. Additionally, its anti-inflammatory properties have been explored in the context of chronic inflammatory diseases, such as rheumatoid arthritis. The compound's ability to modulate immune responses without significant side effects makes it an attractive candidate for further clinical development.

The synthesis and purification of Ginsenoside Rg5 are challenging due to its complex structure and limited natural abundance. However, advancements in biotechnology have enabled more efficient extraction and synthetic methods. These improvements have not only increased the availability of the compound but also reduced costs, making it more accessible for research purposes. The development of standardized protocols for production ensures consistency in quality, which is essential for reproducible scientific outcomes.

The pharmacokinetic profile of Ginsenoside Rg5 is another area of active investigation. Studies have revealed that it exhibits a relatively short half-life but can be administered repeatedly to maintain therapeutic levels. Understanding these pharmacokinetic properties is crucial for optimizing dosing regimens and improving treatment efficacy. Additionally, research into the compound's metabolic pathways has provided insights into how it is processed within the body, which can inform future drug design and development.

In conclusion, Ginsenoside Rg5, identified by its CAS number 186763-78-0, represents a significant advancement in natural product research. Its multifaceted biological activities and therapeutic potential make it a valuable compound for addressing various health challenges. As research continues to uncover new applications and mechanisms of action, the role of Ginsenoside Rg5 in modern medicine is likely to expand further. The ongoing exploration of this remarkable molecule underscores the importance of continued investment in scientific research and innovation.

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